molecular formula C17H20ClNO B2480066 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one CAS No. 2310015-55-3

3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

Cat. No.: B2480066
CAS No.: 2310015-55-3
M. Wt: 289.8
InChI Key: JYBMCPATERWSPO-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[321]octan-8-yl}propan-1-one is a complex organic compound that features a bicyclic structure

Scientific Research Applications

3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . The reaction conditions often include the use of carbon nucleophiles and specific catalysts to control the stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-9-15-6-7-16(10-12)19(15)17(20)8-5-13-3-2-4-14(18)11-13/h2-4,11,15-16H,1,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBMCPATERWSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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